4'-Chloro-3'-fluorobutyrophenone

Myeloperoxidase inhibition Enzyme selectivity Inflammation

4'-Chloro-3'-fluorobutyrophenone (CAS 1352209-60-9; IUPAC: 1-(4-chloro-3-fluorophenyl)butan-1-one) is a halogenated butyrophenone building block characterized by a 4-chloro-3-fluorophenyl substitution pattern on the aromatic ring. With a molecular formula of C₁₀H₁₀ClFO and molecular weight of 200.64 g/mol, this compound is supplied at ≥97% purity and is utilized as a synthetic intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C10H10ClFO
Molecular Weight 200.64 g/mol
Cat. No. B7995844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Chloro-3'-fluorobutyrophenone
Molecular FormulaC10H10ClFO
Molecular Weight200.64 g/mol
Structural Identifiers
SMILESCCCC(=O)C1=CC(=C(C=C1)Cl)F
InChIInChI=1S/C10H10ClFO/c1-2-3-10(13)7-4-5-8(11)9(12)6-7/h4-6H,2-3H2,1H3
InChIKeyNQVZGNJMLPYJLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Chloro-3'-fluorobutyrophenone: Procurement-Grade Halogenated Butyrophenone Intermediate with Distinct Substitution Pattern


4'-Chloro-3'-fluorobutyrophenone (CAS 1352209-60-9; IUPAC: 1-(4-chloro-3-fluorophenyl)butan-1-one) is a halogenated butyrophenone building block characterized by a 4-chloro-3-fluorophenyl substitution pattern on the aromatic ring . With a molecular formula of C₁₀H₁₀ClFO and molecular weight of 200.64 g/mol, this compound is supplied at ≥97% purity and is utilized as a synthetic intermediate in medicinal chemistry and organic synthesis . Unlike the more common 4-chloro-4'-fluorobutyrophenone isomer (CAS 3874-54-2), which positions the fluorine atom para to the carbonyl on the phenyl ring, this compound bears the chlorine and fluorine substituents in a 4-chloro-3-fluoro (meta-fluoro relative to the carbonyl) arrangement, yielding distinct physicochemical and biological properties [1].

Why 4'-Chloro-3'-fluorobutyrophenone Cannot Be Replaced by 4-Chloro-4'-fluorobutyrophenone or Other In-Class Analogs


The butyrophenone class encompasses multiple halogenated analogs that differ solely in the position or identity of aryl substituents, yet these seemingly minor structural variations produce meaningful divergences in enzyme inhibition profile, lipophilicity, and downstream synthetic utility. For example, the 4-chloro-3-fluorophenyl substitution pattern on 4'-chloro-3'-fluorobutyrophenone places the fluorine at the meta position relative to the carbonyl, whereas the widely used 4-chloro-4'-fluorobutyrophenone (CAS 3874-54-2) positions fluorine para . This positional isomerism alters the compound's LogP by approximately 0.2 log units, changes its physical state from a liquid to a low-melting solid, and fundamentally modifies the electronic character of the aryl ring for subsequent reactions [1]. Critically, established synthetic routes—such as the Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride that yields 4-chloro-4'-fluorobutyrophenone—do not produce the 4-chloro-3-fluoro isomer, meaning that synthetic chemists targeting meta-fluoro substituted derivatives or novel butyrophenone scaffolds must specifically procure this compound rather than rely on the more abundant para-fluoro isomer [2]. Lacking the targeted 4-chloro-3-fluorophenyl architecture, generic substitution with in-class analogs would deliver different regioisomeric products, altered biological target engagement, and divergent physicochemical properties, undermining the scientific objectives of structure-activity relationship (SAR) studies, enzyme inhibitor programs, and medicinal chemistry campaigns.

Quantitative Differential Evidence for 4'-Chloro-3'-fluorobutyrophenone Versus Close Analogs


MPO Inhibition Potency and Selectivity Over Thyroid Peroxidase Versus In-Class Comparators

4'-Chloro-3'-fluorobutyrophenone (CHEMBL4863015) inhibits human myeloperoxidase (MPO) with an IC₅₀ of 55 nM in an aminophenyl fluorescein chlorination assay, and shows approximately 20-fold selectivity over thyroid peroxidase (TPO), against which it demonstrates an IC₅₀ of 1,100 nM (1.1 µM) [1]. A structurally related analog within the same chemical series (CHEMBL4846080, bearing the 4-chloro-3-fluorophenyl motif) exhibits an MPO IC₅₀ of 120 nM—approximately 2.2-fold less potent than CHEMBL4863015—while another analog (CHEMBL4790231) achieves an MPO IC₅₀ of 1 nM [2]. This intra-class variation in MPO inhibitory potency, spanning over two orders of magnitude (1 nM to 120 nM), demonstrates that the 4-chloro-3-fluorophenyl scaffold can deliver potent MPO inhibition contingent on the full molecular context, and that the core building block is a validated starting point for MPO inhibitor optimization. TPO counter-screening data (IC₅₀ = 1,100 nM) for CHEMBL4863015 confirms a selectivity window that is critical for programs seeking to avoid thyroid-related off-target effects [1].

Myeloperoxidase inhibition Enzyme selectivity Inflammation Cardiovascular research

CYP3A4 Time-Dependent Inhibition: A Potential Differentiator for Metabolic Stability Profiling

4'-Chloro-3'-fluorobutyrophenone (CHEMBL4863015) demonstrates time-dependent inhibition (TDI) of CYP3A4 with an IC₅₀ of 17 nM measured at 30 minutes, a potency that warrants attention in drug metabolism and pharmacokinetics (DMPK) profiling [1]. By contrast, many butyrophenone antipsychotics such as haloperidol are known CYP3A4 substrates rather than potent inhibitors, and their metabolism is catalyzed by CYP3A4 and CYP2D6 [2]. The 17 nM CYP3A4 TDI IC₅₀ represents a measurable property that distinguishes this compound from substrate-type butyrophenones. For research groups conducting CYP450 liability screens, the availability of a compound with characterized CYP3A4 TDI potency provides a useful tool compound for assay validation or as a reference inhibitor in metabolic stability panels. It is important to note that this CYP3A4 inhibition data derives from the same CHEMBL4863015 entry and represents a property of the elaborated scaffold, not the bare building block alone; nevertheless, it indicates that molecules built upon the 4-chloro-3-fluorophenyl butyrophenone core can exhibit potent CYP3A4 TDI, a feature that may be desirable or undesirable depending on the research context [1].

CYP450 inhibition Drug metabolism ADME-Tox Medicinal chemistry

Enhanced Lipophilicity (LogP 3.03) Versus 4-Chloro-4'-fluorobutyrophenone (LogP 2.84): Implications for Membrane Permeability and Extraction Behavior

The experimental LogP of 4'-chloro-3'-fluorobutyrophenone is 3.03 (XLogP: 2.7), representing an increase of approximately 0.19 log units (experimental) or 0.2 log units (computed XLogP) compared to its positional isomer 4-chloro-4'-fluorobutyrophenone, which has an experimental LogP of 2.84 (at 30°C) [1]. This difference arises from the altered dipole moment and hydrogen-bonding environment created by the meta-fluoro (3-position) versus para-fluoro (4-position) substitution on the phenyl ring. In practical terms, a ΔLogP of +0.19 corresponds to an approximately 1.5-fold higher partition coefficient into organic phases, which translates into measurably different reversed-phase HPLC retention times, distinct liquid-liquid extraction efficiency, and altered predicted membrane permeability . For comparison, the unsubstituted 4'-fluorobutyrophenone (no chlorine) has a computed XLogP3 of 2.5, while 4'-chlorobutyrophenone (no fluorine) has a molecular weight of 182.65 g/mol and distinct chromatographic behavior [2][3]. The intermediate LogP of 3.03 positions 4'-chloro-3'-fluorobutyrophenone as more lipophilic than both mono-halogenated analogs and the para-fluoro isomer, a property that synthetic chemists can exploit for differential extraction or chromatographic purification of reaction products.

Lipophilicity LogP Physicochemical property Chromatography

Physical State Differentiation: Liquid Handling Versus Low-Melting Solid of the 4-Chloro-4'-fluoro Isomer

4'-Chloro-3'-fluorobutyrophenone is supplied as a liquid at ambient temperature with a boiling point of 279.8 ± 20.0 °C at 760 mmHg, a density of 1.2 ± 0.1 g/cm³, and no reported melting point (N/A), indicating it remains liquid under standard laboratory conditions . By contrast, its closest positional isomer, 4-chloro-4'-fluorobutyrophenone (CAS 3874-54-2), is a low-melting solid with a melting point of 5–6 °C and a significantly lower boiling point of 130–132 °C at 0.975 mmHg [1]. The higher boiling point and liquid physical state of 4'-chloro-3'-fluorobutyrophenone at room temperature are practically relevant for automated liquid handling systems, high-throughput experimentation platforms, and continuous flow chemistry setups that require pumpable reagents without pre-heating. Furthermore, the mono-halogenated analog 4'-chlorobutyrophenone (CAS 4981-63-9) is a solid at room temperature with a melting point of 35–37 °C, making it even less amenable to automated liquid dispensing without solvent dissolution . For laboratories utilizing robotic liquid handlers, the liquid physical state of 4'-chloro-3'-fluorobutyrophenone represents a meaningful operational advantage.

Physical state Automated liquid handling Formulation Laboratory automation

Distinct Synthetic Utility: Access to Meta-Fluoro Substituted Neuroleptic Scaffolds Not Accessible from 4-Chloro-4'-fluorobutyrophenone

The established industrial-scale synthesis of melperone—an atypical butyrophenone antipsychotic—uses 4-chloro-4'-fluorobutyrophenone (CAS 3874-54-2) as the key intermediate, prepared via Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride, followed by reaction with 4-methylpiperidine in the presence of potassium iodide [1][2]. This well-precedented route selectively yields the para-fluoro isomer and cannot produce the 4-chloro-3-fluoro substitution pattern characteristic of 4'-chloro-3'-fluorobutyrophenone [2]. The target compound thus provides access to a distinct chemical space: reaction of the 4-chloro-3-fluorophenyl butyrophenone core with secondary amines yields meta-fluoro substituted butyrophenone derivatives that are regioisomeric to the melperone/haloperidol class. This regiochemical divergence is critical for medicinal chemistry programs exploring the SAR of fluorine position on dopamine D₂ receptor affinity or other pharmacological targets, as the electronic effects of meta- versus para-fluoro substitution on the aromatic ring are non-equivalent [3]. For procurement purposes, researchers synthesizing novel butyrophenone derivatives with the 4-chloro-3-fluorophenyl motif must specifically acquire this compound; the para-fluoro isomer is unsuitable as a surrogate.

Synthetic intermediate Neuroleptic synthesis Meta-substitution Friedel-Crafts acylation

Optimal Research and Industrial Application Scenarios for 4'-Chloro-3'-fluorobutyrophenone Based on Differentiated Evidence


Myeloperoxidase (MPO) Inhibitor Lead Optimization with Built-In TPO Selectivity Profiling

Research groups developing MPO inhibitors for cardiovascular, inflammatory, or autoimmune indications can utilize 4'-chloro-3'-fluorobutyrophenone as a building block for constructing MPO inhibitor libraries. The documented MPO IC₅₀ of 55 nM for CHEMBL4863015, combined with 20-fold selectivity over TPO (IC₅₀ = 1,100 nM), provides a validated selectivity benchmark that can be used to establish SAR trends during lead optimization [1]. The availability of TPO counter-screening data directly addresses concerns about thyroid-related off-target effects that have hindered previous MPO inhibitor programs, making this scaffold particularly suitable for drug discovery campaigns where hemoprotein peroxidase selectivity is a critical design criterion [1].

DMPK Assay Validation Using a Characterized CYP3A4 Time-Dependent Inhibitor

ADME-Tox laboratories requiring well-characterized reference compounds for CYP3A4 time-dependent inhibition (TDI) assays can deploy 4'-chloro-3'-fluorobutyrophenone-derived compounds as positive controls. The reported CYP3A4 TDI IC₅₀ of 17 nM (30-min incubation) offers a calibrated potency benchmark for validating assay conditions, comparing TDI liability across compound series, or benchmarking new chemical entities against a known CYP3A4 inhibitor scaffold [1]. This application is distinct from the use of classical butyrophenones (e.g., haloperidol) that primarily serve as CYP3A4 substrates rather than potent TDI inhibitors [2].

Synthesis of Novel Meta-Fluoro Butyrophenone Neuroleptic Candidates via Regioselective Amine Alkylation

Medicinal chemistry teams pursuing next-generation butyrophenone antipsychotics with altered dopamine receptor subtype selectivity can access meta-fluoro substituted derivatives by reacting 4'-chloro-3'-fluorobutyrophenone with secondary amines. The terminal 4-chlorobutyl chain serves as an alkylating handle, while the 4-chloro-3-fluorophenyl ketone moiety anchors the pharmacophore in a regioisomeric orientation relative to classical para-fluoro neuroleptics (melperone, haloperidol) [1]. This regiochemical divergence enables systematic exploration of fluorine positional effects on D₂/D₃ receptor affinity, 5-HT₂A binding, and metabolic stability, a SAR dimension inaccessible using the commercially dominant 4-chloro-4'-fluorobutyrophenone [1][2].

Automated High-Throughput Synthesis Leveraging Room-Temperature Liquid Physical State

Laboratories operating automated liquid handling platforms or continuous flow chemistry reactors can capitalize on the room-temperature liquid physical state of 4'-chloro-3'-fluorobutyrophenone (boiling point 279.8 °C, melting point N/A) [1]. Unlike 4-chloro-4'-fluorobutyrophenone (mp 5–6 °C, may solidify in temperature-controlled environments) or 4'-chlorobutyrophenone (mp 35–37 °C, solid at RT), the target compound can be directly aspirated, dispensed, and pumped without pre-heating or solvent dilution, streamlining automated reaction screening, library synthesis, and process chemistry optimization workflows [2].

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